molecular formula C13H20N4O2 B7054603 N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide

N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B7054603
M. Wt: 264.32 g/mol
InChI Key: WSMVWSLBRMRBOB-UHFFFAOYSA-N
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Description

N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and an alkyne group

Properties

IUPAC Name

N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-2-3-6-14-12(18)16-8-4-11(5-9-16)17-10-7-15-13(17)19/h11H,4-10H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMVWSLBRMRBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)N1CCC(CC1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazolidinone Moiety: The imidazolidinone group is introduced via a condensation reaction between an amine and a carbonyl compound, followed by cyclization.

    Attachment of the Alkyne Group: The alkyne group is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The imidazolidinone moiety can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
  • N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylamide

Uniqueness

N-but-2-ynyl-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to its combination of a piperidine ring, an imidazolidinone moiety, and an alkyne group This combination imparts specific chemical reactivity and biological activity that is not commonly found in other compounds

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